molecular formula C8H16F3NO2 B14903541 2-Propanamine, N-(1-methylethyl)-, trifluoroacetate

2-Propanamine, N-(1-methylethyl)-, trifluoroacetate

Cat. No.: B14903541
M. Wt: 215.21 g/mol
InChI Key: RTLCITOIBQXPPP-UHFFFAOYSA-N
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Description

2-Propanamine, N-(1-methylethyl)-, trifluoroacetate is a chemical compound with the molecular formula C8H16F3NO2 and a molecular weight of 215.22 g/mol . . This compound is characterized by the presence of a trifluoroacetate group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-Propanamine, N-(1-methylethyl)-, trifluoroacetate typically involves the reaction of 2-Propanamine, N-(1-methylethyl)- with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .

Chemical Reactions Analysis

2-Propanamine, N-(1-methylethyl)-, trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The trifluoroacetate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

2-Propanamine, N-(1-methylethyl)-, trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanamine, N-(1-methylethyl)-, trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group plays a crucial role in modulating the compound’s activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H16F3NO2

Molecular Weight

215.21 g/mol

IUPAC Name

N-propan-2-ylpropan-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H15N.C2HF3O2/c1-5(2)7-6(3)4;3-2(4,5)1(6)7/h5-7H,1-4H3;(H,6,7)

InChI Key

RTLCITOIBQXPPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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